Lipophilicity Modulation: 1-(Oxetan-3-yl)propan-2-one vs. Acyclic Ketone and tert-Butyl Analogs
The incorporation of an oxetane unit into a molecular scaffold consistently reduces lipophilicity compared to acyclic ketone or tert-butyl analogs, a critical factor for optimizing ADME profiles. While direct experimental logP for 1-(Oxetan-3-yl)propan-2-one is not provided in the primary literature, its calculated XLogP3-AA of -0.2 [1] aligns with the class-level observation that replacing a tert-butyl group with a 3-fluorooxetan-3-yl analogue yields a dramatic reduction in lipophilicity of approximately 3 log units [2]. This substantial decrease underscores the oxetane ring's potent ability to lower lipophilicity relative to more lipophilic, non-polar isosteres.
| Evidence Dimension | Lipophilicity (LogP / LogD shift) |
|---|---|
| Target Compound Data | Calculated XLogP3-AA = -0.2 |
| Comparator Or Baseline | tert-Butyl group vs. 3-fluorooxetan-3-yl analogue; acyclic methylene chain baseline |
| Quantified Difference | Lipophilicity reduction of ~3 log units when replacing tert-butyl with a fluorinated oxetane analog; baseline lipophilicity for acyclic chains is higher. |
| Conditions | Class-level comparison based on structurally related oxetane-containing compounds [2]. |
Why This Matters
This data demonstrates that 1-(Oxetan-3-yl)propan-2-one will impart significantly lower lipophilicity than acyclic or tert-butyl analogs, making it a preferred choice for designing compounds with improved solubility and reduced off-target binding.
- [1] PubChem Compound Summary for CID 53484290, 1-(Oxetan-3-yl)propan-2-one. View Source
- [2] Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. View Source
